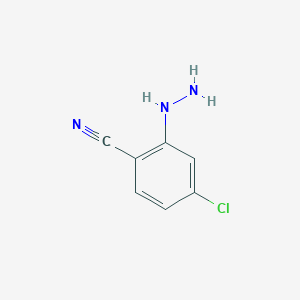

4-Chloro-2-hydrazinylbenzonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-2-hydrazinylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClN3/c8-6-2-1-5(4-9)7(3-6)11-10/h1-3,11H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGADPANYOHBIRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)NN)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Transformations and Derivatization Strategies of 4 Chloro 2 Hydrazinylbenzonitrile

Reactions Involving the Hydrazinyl Moiety

The hydrazinyl group (-NHNH2) of 4-Chloro-2-hydrazinylbenzonitrile is a potent nucleophile, making it a focal point for a variety of chemical modifications. These reactions are pivotal in constructing complex molecular architectures.

Formation of Hydrazones via Condensation with Aldehydes and Ketones

The reaction of this compound with various aldehydes and ketones leads to the formation of hydrazones. researchgate.netorganic-chemistry.orgresearchgate.netvjs.ac.vn This condensation reaction is typically carried out by refluxing the reactants in a suitable solvent, often with a catalytic amount of acid. researchgate.net The resulting hydrazones are characterized by the C=N-NH- linkage and serve as crucial intermediates for the synthesis of various heterocyclic compounds. researchgate.net The presence of both N-N and C=N functional groups in hydrazones is often associated with their therapeutic activity. researchgate.net

For instance, the reaction of a 4-hydrazinyl quinazoline (B50416) derivative with aldehydes like benzaldehyde (B42025) and 4-methoxy benzaldehyde results in the formation of the corresponding hydrazones. ekb.eg Similarly, new hydrazone derivatives have been synthesized through the condensation of 4-hydrazinylbenzoic acid with aromatic aldehydes such as thiophene-2-carbaldehyde (B41791) and 2-furaldehyde. researchgate.net

Table 1: Examples of Hydrazone Synthesis from Hydrazine (B178648) Derivatives

| Hydrazine Derivative | Aldehyde/Ketone | Resulting Hydrazone Structure | Reference |

| 4-Hydrazinyl quinazoline | Benzaldehyde | N/A | ekb.eg |

| 4-Hydrazinyl quinazoline | 4-Methoxybenzaldehyde | N/A | ekb.eg |

| 4-Hydrazinylbenzoic acid | Thiophene-2-carbaldehyde | N/A | researchgate.net |

| 4-Hydrazinylbenzoic acid | 2-Furaldehyde | N/A | researchgate.net |

Cyclization Reactions for the Synthesis of Heterocyclic Systems (e.g., Triazoles, Pyrimidines, Quinazolinones)

The hydrazinyl moiety is a key precursor for the synthesis of various nitrogen-containing heterocyclic systems, which are of great interest in medicinal chemistry.

Triazoles: 1,2,4-triazoles can be synthesized from this compound through various cyclization strategies. One common method involves the reaction with compounds containing a C=N bond, followed by oxidative cyclization. rsc.org The synthesis of N-alkyl-1H-1,2,4-triazoles from N,N-dialkylhydrazones and nitriles has been developed, affording a variety of multi-substituted N-alkyl-triazoles in high yields. rsc.org Another approach involves the reaction of hydrazines with formamide (B127407) under microwave irradiation without a catalyst. organic-chemistry.org The reaction of 4-hydrazinylquinazoline with carbon disulfide can lead to the formation of a triazolo[4,3-c]quinazoline derivative. ekb.eg

Pyrimidines: The synthesis of pyrimidine (B1678525) derivatives can be achieved through the reaction of this compound with suitable precursors. For example, the reaction of methyl-4-(4-fluorophenyl)-2-hydrazinyl-6-isopropylpyrimidine-5-carboxylate with various substituted benzoyl chlorides yields arylamide derivatives of pyrimidine. wjpr.net The synthesis of chlorinated pyrimidines that are not substituted in the 2-position often requires the cross-condensation of two distinct imidoyl chloride compounds. googleapis.com

Quinazolinones: Quinazolinone derivatives can be synthesized from this compound. The reaction of a 4-hydrazinyl quinazoline derivative with reagents like benzaldehyde or acetic acetohydrazide can lead to the formation of quinazolinone derivatives. ekb.eg A widely used method for synthesizing 4(3H)-quinazolinones involves the acylation of anthranilic acid, followed by ring closure to form a benzoxazinone (B8607429) intermediate, which is then treated with hydrazine to yield the quinazolinone. nih.gov

Amidation and Other Functional Group Modifications of the Hydrazinyl Group

The hydrazinyl group can undergo amidation reactions with acylating agents to form hydrazides. For instance, a 4-hydrazinyl quinazoline derivative can react with acetic acetohydrazide to form an acetohydrazide derivative. ekb.eg These hydrazides can serve as intermediates for further transformations.

Transformations of the Nitrile Functionality

The nitrile group (-C≡N) of this compound is another reactive site that can be transformed into other valuable functional groups.

Hydrolysis to Carboxylic Acid or Amide Derivatives

The nitrile group can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions. libretexts.orglibretexts.orgchemistrysteps.combyjus.com

Acidic Hydrolysis: Heating the nitrile under reflux with a dilute acid, such as hydrochloric acid, results in the formation of a carboxylic acid. libretexts.orgbyjus.com The reaction proceeds through an amide intermediate. libretexts.orgbyjus.com For example, the hydrolysis of ethanenitrile with hydrochloric acid yields ethanoic acid and ammonium (B1175870) chloride. libretexts.org

Alkaline Hydrolysis: Refluxing the nitrile with an alkali solution, like sodium hydroxide, produces the salt of the carboxylic acid and ammonia (B1221849) gas. libretexts.org To obtain the free carboxylic acid, the resulting solution needs to be acidified. libretexts.org The reaction also proceeds via an amide intermediate. chemistrysteps.com

Table 2: General Products of Nitrile Hydrolysis

| Starting Material | Reagent | Intermediate | Final Product | Reference |

| Nitrile | Dilute Acid (e.g., HCl) | Amide | Carboxylic Acid | libretexts.orgbyjus.com |

| Nitrile | Alkali (e.g., NaOH) | Amide | Carboxylate Salt | libretexts.orgchemistrysteps.com |

Reduction to Amine Derivatives

The nitrile group can be reduced to a primary amine. libretexts.orglibretexts.orgyoutube.comyoutube.com A common and effective method for this transformation is the use of lithium aluminum hydride (LiAlH4). libretexts.orglibretexts.orgyoutube.com The reaction involves the nucleophilic addition of hydride ions to the carbon-nitrogen triple bond, followed by protonation to yield the primary amine. libretexts.org Another reducing agent that can be used is hydrogen gas with a nickel catalyst. youtube.com

Table 3: Common Reducing Agents for Nitrile to Amine Conversion

| Reducing Agent | Product | Reference |

| Lithium Aluminum Hydride (LiAlH4) | Primary Amine | libretexts.orglibretexts.orgyoutube.com |

| Hydrogen (H2) with Nickel (Ni) catalyst | Primary Amine | youtube.com |

Reactivity of the Aryl Halide (Chlorine) Moiety

The chlorine atom on the aromatic ring of this compound serves as a versatile handle for synthetic diversification through various organic reactions. The success and pathway of these reactions are largely governed by the choice of reagents, catalysts, and reaction conditions, which must be selected to favor substitution at the C-Cl bond over potential side reactions involving the nucleophilic hydrazinyl group.

Cross-Coupling Reactions for Carbon-Carbon and Carbon-Heteroatom Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and aryl chlorides are common substrates for these transformations. youtube.comyoutube.com These reactions typically involve the oxidative addition of the aryl halide to a low-valent palladium complex, followed by transmetalation and reductive elimination to yield the final product and regenerate the catalyst. youtube.comwikipedia.org

For this compound, reactions such as the Suzuki-Miyaura coupling (for C-C bonds) and the Buchwald-Hartwig amination (for C-N bonds) are theoretically applicable. wikipedia.orgnih.gov However, the presence of the free hydrazinyl group presents a significant challenge, as it can coordinate with the palladium catalyst, potentially inhibiting its activity. A common strategy to circumvent this is the use of a protecting group for the hydrazinyl moiety before performing the cross-coupling reaction.

Suzuki-Miyaura Coupling: This reaction couples an aryl halide with an organoboron compound (like a boronic acid or ester) in the presence of a palladium catalyst and a base. youtube.comresearchgate.net It is a widely used method for creating biaryl structures or attaching alkyl or vinyl groups. While specific examples for this compound are not prevalent in the literature, a generalized scheme for its Suzuki coupling would involve its reaction with a boronic acid.

Table 1: Representative Suzuki-Miyaura Coupling Reaction

| Reactant A | Reactant B | Catalyst/Ligand | Base | Product |

|---|

Buchwald-Hartwig Amination: This reaction forms a new carbon-nitrogen bond by coupling an aryl halide with an amine. youtube.comacsgcipr.orglibretexts.org This is a premier method for synthesizing aryl amines. The reaction requires a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. organic-chemistry.org The intrinsic nucleophilicity of the hydrazinyl group in the substrate itself could lead to competitive self-coupling or other side reactions under these conditions.

Table 2: Representative Buchwald-Hartwig Amination Reaction

| Reactant A | Reactant B | Catalyst/Ligand | Base | Product |

|---|

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a key pathway for replacing an aryl halide with a nucleophile. libretexts.org The reaction proceeds via an addition-elimination mechanism, where the nucleophile attacks the carbon bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.orgtaylorfrancis.com The subsequent loss of the halide leaving group restores the aromaticity.

The feasibility of an SNAr reaction is highly dependent on the electronic properties of the aromatic ring. The presence of strong electron-withdrawing groups (EWGs) ortho or para to the leaving group is crucial for stabilizing the negative charge of the Meisenheimer intermediate and thus facilitating the reaction. libretexts.orgresearchgate.net

In this compound, the reactivity of the chlorine atom toward SNAr is subject to competing electronic effects.

Activating Group: The cyano (-CN) group at the para position is a strong electron-withdrawing group, which activates the ring for nucleophilic attack by stabilizing the intermediate anion through resonance.

Deactivating Group: The hydrazinyl (-NHNH₂) group at the ortho position is a strong electron-donating group (EDG) by resonance. EDGs increase the electron density of the ring, destabilizing the anionic intermediate and thus deactivating the ring towards nucleophilic attack.

Due to these opposing influences, SNAr reactions on this compound are expected to be less facile than on substrates bearing multiple strong EWGs (like 2,4-dinitrochlorobenzene). researchgate.net Nevertheless, with potent nucleophiles and under appropriate conditions (e.g., elevated temperatures, polar aprotic solvents), substitution can be achieved. Common nucleophiles for SNAr reactions include alkoxides, thiolates, and amines. nih.govrsc.org A significant competing pathway is the intramolecular cyclization of the ortho-hydrazinyl group with the nitrile, which can lead to the formation of fused heterocyclic systems like pyrazoles, especially under basic or thermal conditions. semanticscholar.orgnih.gov

Table 3: Representative Nucleophilic Aromatic Substitution (SNAr) Reaction

| Reactant | Nucleophile | Solvent | Conditions | Product |

|---|---|---|---|---|

| This compound | Sodium Methoxide (NaOCH₃) | Dimethylformamide (DMF) | Heat | 2-Hydrazinyl-4-methoxybenzonitrile |

Advanced Spectroscopic and Analytical Characterization of 4 Chloro 2 Hydrazinylbenzonitrile and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidationrsc.orgrsc.orgyoutube.com

NMR spectroscopy is a cornerstone technique for the structural determination of organic molecules, providing detailed information about the chemical environment of individual atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysisrsc.orgrsc.org

¹H NMR spectroscopy reveals the number of different types of protons in a molecule and their neighboring environments. For 4-Chloro-2-hydrazinylbenzonitrile, the aromatic region of the spectrum is of particular interest. The benzene (B151609) ring contains three protons, and their chemical shifts and coupling patterns are dictated by the electronic effects of the three substituents: the electron-withdrawing nitrile (-CN) and chloro (-Cl) groups, and the electron-donating hydrazinyl (-NHNH₂) group.

The protons of the hydrazinyl group (-NH and -NH₂) would typically appear as broad singlets, and their chemical shifts can be variable depending on the solvent and concentration. The aromatic protons are expected to appear as a set of multiplets in the range of δ 6.5-8.0 ppm. Based on data from related structures like 4-hydrazinylbenzonitrile (B96893) and 4-chlorobenzonitrile, a predicted ¹H NMR data set can be estimated. rsc.orgchemicalbook.com

Table 1: Predicted ¹H NMR Chemical Shifts (δ) for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic-H | 6.8 - 7.6 | m |

| -NH (hydrazinyl) | Variable | br s |

| -NH₂ (hydrazinyl) | Variable | br s |

Predicted values are based on the analysis of substituted benzonitrile (B105546) derivatives. The solvent is typically CDCl₃ or DMSO-d₆. 'm' denotes multiplet, 'br s' denotes broad singlet.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysisrsc.orgyoutube.com

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. In this compound, six distinct signals are expected for the six carbons of the benzene ring, plus a signal for the nitrile carbon. The chemical shifts are influenced by the attached substituents. The carbon bearing the nitrile group (C1) and the one bearing the chlorine atom (C4) would be significantly affected.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| C-CN | ~118 |

| C-NHNH₂ | ~150 |

| C-Cl | ~135 |

| C-H (aromatic) | 115 - 134 |

| -CN (nitrile) | ~117 |

Predicted values are based on data from analogous compounds such as 4-chlorobenzoyl chloride and 4-chloro-2-nitroaniline. chemicalbook.comchemicalbook.com The specific shifts depend on the electronic environment created by all three substituents.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional (2D) NMR experiments are powerful tools for unambiguously assigning ¹H and ¹³C signals and confirming the connectivity of the molecule. wikipedia.orgslideshare.net

COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) couplings. sdsu.edu In this compound, COSY would show cross-peaks between adjacent protons on the aromatic ring, helping to delineate the substitution pattern. youtube.comyoutube.com

HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate protons with the carbons to which they are directly attached (one-bond ¹H-¹³C coupling). sdsu.edu This allows for the direct assignment of the carbon signals for the three C-H groups on the aromatic ring. youtube.com

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) Spectroscopic Signaturesyoutube.comresearchgate.net

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups. Analysis of a similar compound, 4-chloro-2-methylbenzonitrile, provides insight into the expected vibrational frequencies. archive.org

Table 3: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Hydrazine) | Stretching | 3200 - 3400 |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C≡N (Nitrile) | Stretching | 2220 - 2240 |

| C=C (Aromatic) | Stretching | 1450 - 1600 |

| N-H (Hydrazine) | Bending | 1590 - 1650 |

| C-Cl | Stretching | 700 - 850 |

Data is inferred from spectral data of related compounds like 2-chloro-4-nitroaniline (B86195) and 4-chloroaniline. researchgate.netresearchgate.net

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption Characteristicsrsc.orgyoutube.comresearchgate.net

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital (like the Highest Occupied Molecular Orbital, HOMO) to a higher energy one (like the Lowest Unoccupied Molecular Orbital, LUMO).

The UV-Vis spectrum of this compound is dominated by the π-electron system of the benzene ring. The presence of the electron-donating hydrazinyl group and the electron-withdrawing chloro and nitrile groups extends the conjugation and influences the energy of the electronic transitions. utoronto.cashimadzu.com This typically results in a bathochromic (red) shift of the absorption maxima compared to unsubstituted benzene. shimadzu.com Carbonyl compounds and other chromophores also show characteristic absorbances. masterorganicchemistry.com The spectrum would likely show strong π → π* transitions at shorter wavelengths and potentially weaker n → π* transitions, associated with the non-bonding electrons of the nitrogen and chlorine atoms, at longer wavelengths. masterorganicchemistry.comresearchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysisrsc.orgyoutube.com

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. uni-saarland.de

For this compound (C₇H₆ClN₃), the exact molecular weight is 167.0250 g/mol . The mass spectrum would show a molecular ion peak (M⁺) at m/z = 167. A key feature would be the isotopic peak (M+2) at m/z = 169, which is characteristic of compounds containing chlorine. Due to the natural isotopic abundance of ³⁵Cl (75.8%) and ³⁷Cl (24.2%), the ratio of the M⁺ to M+2 peaks would be approximately 3:1. wpmucdn.commiamioh.edu

The fragmentation pattern would provide further structural confirmation. Common fragmentation pathways could include the loss of small neutral molecules or radicals:

Loss of the hydrazinyl group (-N₂H₃)

Loss of chlorine radical (•Cl)

Loss of hydrogen cyanide (HCN) from the ring and nitrile group

Analysis of the resulting fragment ions helps to piece together the molecular structure. libretexts.orgresearchgate.net The NIST WebBook provides mass spectral data for related compounds like 4-chlorobenzonitrile, which can be used for comparison. nist.gov

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 4-hydrazinylbenzonitrile |

| 4-chlorobenzonitrile |

| 4-chlorobenzoyl chloride |

| 4-chloro-2-nitroaniline |

| 4-chloro-2-methylbenzonitrile |

| 2-chloro-4-nitroaniline |

| 4-chloroaniline |

| Benzene |

| Ethylene |

| 1,3-butadiene |

| Acetone (2-propanone) |

| Aniline Yellow |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the elemental composition of a molecule with high accuracy. By providing a precise mass measurement, often to four or five decimal places, HRMS allows for the calculation of a unique molecular formula. This is a significant advantage over low-resolution mass spectrometry, which typically provides only the nominal mass.

In the analysis of compounds like this compound, an instrument such as a Q Exactive Plus Orbitrap mass spectrometer, coupled with a suitable ionization source like electrospray ionization (ESI), would be employed. The high resolving power of such an instrument can differentiate between ions of very similar mass, which is crucial for the unambiguous identification of the elemental composition.

While specific HRMS data for this compound is not publicly available, the analysis of a structurally related compound, 4-chloro-N,N-dimethylaniline, provides a clear example of the data obtained. massbank.eu In a typical experiment, the compound is introduced into the mass spectrometer, where it is ionized, most commonly forming a protonated molecule, [M+H]⁺. The instrument then measures the mass-to-charge ratio (m/z) of this ion with exceptional precision.

Illustrative HRMS Data for a Related Compound

Below is a table showcasing the kind of data that would be obtained from an HRMS analysis of a related chloro-aniline derivative. massbank.eu

| Compound | Molecular Formula | Ion Type | Calculated m/z | Measured m/z |

| 4-chloro-N,N-dimethylaniline | C₈H₁₀ClN | [M+H]⁺ | 156.0575 | 156.0573 |

The close correlation between the calculated and measured m/z values provides strong evidence for the assigned molecular formula. Furthermore, HRMS can be used in conjunction with tandem mass spectrometry (MS/MS) to induce fragmentation of the parent ion. The resulting fragment ions provide valuable structural information, helping to piece together the molecule's connectivity. For a compound containing chlorine, the isotopic pattern (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would also be clearly resolved in the high-resolution mass spectrum, further confirming the presence and number of chlorine atoms in the molecule. miamioh.edu

Elemental Composition Analysis (e.g., CHN Analysis)

Elemental analysis, commonly known as CHN analysis, is a fundamental technique for determining the mass percentages of carbon, hydrogen, and nitrogen in a sample. This method provides an empirical formula for the compound, which can be compared with the theoretical composition calculated from the proposed molecular formula. The agreement between the experimental and theoretical values is a critical measure of the sample's purity.

For this compound, a small, precisely weighed amount of the purified solid would be combusted in a stream of oxygen. The resulting gases (CO₂, H₂O, and N₂) are then separated and quantified by a detector.

While experimental data for this compound is not readily found in the literature, the theoretical elemental composition can be calculated from its molecular formula, C₇H₆ClN₃. This provides a benchmark against which experimental results would be compared.

Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Percentage |

| Carbon | C | 12.011 | 7 | 84.077 | 50.16% |

| Hydrogen | H | 1.008 | 6 | 6.048 | 3.61% |

| Chlorine | Cl | 35.453 | 1 | 35.453 | 21.16% |

| Nitrogen | N | 14.007 | 3 | 42.021 | 25.08% |

| Total | 167.599 | 100.00% |

In a research setting, the experimentally determined percentages of C, H, and N would be expected to be within ±0.4% of the theoretical values to be considered a confirmation of the compound's identity and purity.

X-ray Diffraction (XRD) for Solid-State Structural Determination

To perform this analysis on a derivative of this compound, a suitable single crystal is grown, for instance, by slow evaporation of a solvent. This crystal is then mounted on a diffractometer and irradiated with monochromatic X-rays. The diffraction pattern of the X-rays is collected and analyzed to generate an electron density map, from which the atomic positions can be determined.

A study on the closely related precursor, 2-amino-4-chlorobenzonitrile, illustrates the type of detailed structural information that can be obtained. analis.com.my The compound was found to crystallize in the triclinic system with the space group P-1. analis.com.my This level of detail is crucial for understanding the solid-state properties of the material.

Crystallographic Data for a Derivative

The table below presents the crystallographic data for 2-amino-4-chlorobenzonitrile, a compound structurally similar to the title compound. analis.com.my

| Parameter | Value |

| Compound | 2-amino-4-chlorobenzonitrile |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 3.8924 (9) |

| b (Å) | 6.7886 (15) |

| c (Å) | 13.838 (3) |

| α (°) | 77.559 (16) |

| β (°) | 88.898 (17) |

| γ (°) | 83.021 (17) |

Such data allows for the precise determination of intramolecular features, such as the bond lengths of the nitrile (C≡N) and C-N groups, which were found to be 1.146(4) Å and 1.369(4) Å, respectively, in 2-amino-4-chlorobenzonitrile. analis.com.my Furthermore, XRD analysis reveals intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the packing of molecules in the crystal. analis.com.my For other related structures, such as (E)-4-(2-(4-Cyanobenzylidene)hydrazinyl)benzonitrile, intermolecular N—H⋯N hydrogen bonds have been observed to form one-dimensional chains. researchgate.net

Theoretical and Computational Investigations of 4 Chloro 2 Hydrazinylbenzonitrile and Its Analogs

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) stands as a cornerstone in the computational investigation of electronic structures of molecules like 4-Chloro-2-hydrazinylbenzonitrile. rsc.org This method, known for its balance of accuracy and computational cost, is widely used to predict a variety of molecular properties. nih.govmdpi.com

Molecular Geometry Optimization and Conformational Analysis

The first step in a computational study is typically the optimization of the molecular geometry to find the most stable three-dimensional arrangement of atoms. For analogs of this compound, DFT calculations are employed to determine bond lengths, bond angles, and dihedral angles that correspond to a minimum on the potential energy surface. mdpi.com

Table 1: Representative Optimized Geometric Parameters for a Substituted Benzonitrile (B105546) Analog (Calculated using DFT)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-Cl | 1.745 | C-C-Cl: 119.5 | Cl-C-C-C: 180.0 |

| C-C (ring) | 1.390 - 1.405 | C-C-C (ring): 118.0 - 121.0 | H-C-C-H: 0.0 |

| C-CN | 1.440 | C-C-CN: 178.5 | - |

| C≡N | 1.155 | - | - |

| C-N (hydrazinyl) | 1.380 | C-C-N: 120.5 | C-C-N-N: 180.0 |

| N-N | 1.410 | C-N-N: 115.0 | H-N-N-H: -120.0 |

Note: The data in this table is representative of typical values found for substituted benzonitrile and hydrazinyl compounds in computational studies and is intended for illustrative purposes.

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are termed the frontier molecular orbitals (FMOs). youtube.commnstate.eduyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that provides insights into the chemical reactivity and kinetic stability of a molecule. researchgate.net

In analogs of this compound, the HOMO is typically localized on the electron-rich hydrazinyl group and the benzene (B151609) ring, while the LUMO is often distributed over the electron-withdrawing nitrile group and the aromatic ring. mdpi.com A smaller HOMO-LUMO gap suggests higher reactivity. The introduction of different substituents can modulate the energies of these orbitals and, consequently, the electronic properties of the molecule. rsc.org

Table 2: Calculated Frontier Molecular Orbital Energies for a this compound Analog

| Molecular Orbital | Energy (eV) |

| HOMO | -6.25 |

| LUMO | -1.89 |

| HOMO-LUMO Gap (ΔE) | 4.36 |

Note: These values are hypothetical and representative for a molecule of this type, based on general trends observed in related compounds.

Charge Distribution and Electrostatic Potential (ESP) Mapping

The distribution of electron density in a molecule is fundamental to understanding its chemical behavior. Electrostatic potential (ESP) maps are visual representations of the charge distribution, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). libretexts.orgyoutube.com In these maps, red-colored areas typically denote regions of negative potential (high electron density), while blue areas indicate positive potential (low electron density).

For this compound, the ESP map would likely show a negative potential around the nitrogen atoms of the nitrile and hydrazinyl groups, as well as the chlorine atom, due to the presence of lone pairs of electrons. The hydrogen atoms of the hydrazinyl group and the aromatic ring would exhibit a positive potential. These maps are invaluable for predicting sites of electrophilic and nucleophilic attack. nih.gov

Natural Bond Orbital (NBO) Analysis and Electron Delocalization

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized bonds and lone pairs, which aligns well with the classical Lewis structure concept. wikipedia.orgwisc.eduwisc.eduq-chem.com NBO analysis allows for the investigation of charge transfer and delocalization effects within the molecule.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods, particularly DFT, can be used to predict spectroscopic data, which can then be compared with experimental results for structure verification.

NMR Chemical Shifts: Theoretical calculations can provide estimates of 1H and 13C NMR chemical shifts. pdx.eduucl.ac.uklibretexts.org While experimental 1H NMR data for this compound is available, showing signals at δ 8.09 (1H, s), 7.49 (1H, d), 6.91 (1H, s), 6.69 (1H, d), and 4.40 (2H, s) in DMSO-d6, computational predictions can help in the assignment of these peaks to specific protons in the molecule. chemicalbook.com For instance, the chemical shifts of protons on aromatic rings are influenced by the electronic effects of the substituents.

Vibrational Frequencies: The calculation of vibrational frequencies can aid in the interpretation of experimental infrared (IR) and Raman spectra. nist.gov For example, the characteristic stretching frequency of the nitrile (C≡N) group in benzonitriles is a strong indicator of its electronic environment.

Molecular Modeling and Simulation Approaches

Beyond static quantum chemical calculations, molecular modeling and simulation techniques can provide insights into the dynamic behavior of molecules.

Molecular dynamics (MD) simulations, for instance, can be used to study the conformational flexibility of this compound and its interactions with other molecules, such as solvents or biological macromolecules, over time. nih.govnih.gov These simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory that reveals how the molecule moves and changes its shape. Such studies are particularly valuable in drug design and materials science to understand binding processes and material properties. Although specific MD simulation studies on this compound are not documented in the searched literature, the methodology is broadly applicable to this class of compounds.

Molecular Docking Studies of Derived Ligands

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding affinity and mode of action of a novel ligand with its protein target.

While no molecular docking studies were found specifically for ligands derived directly from this compound, research on analogous compounds provides a framework for how such investigations would be conducted. For instance, studies on various hydrazone derivatives have demonstrated their potential as inhibitors for a range of biological targets, including those relevant to cancer. chula.ac.ththaiscience.info In a typical study, a series of ligands derived from a core scaffold are synthesized and then docked into the active site of a target protein.

For derivatives of this compound, this would involve the in silico evaluation of their interactions with the amino acid residues of a selected protein target. The binding energy, a key output of docking simulations, indicates the stability of the ligand-protein complex. Lower binding energies typically suggest a more stable interaction and potentially higher inhibitory activity.

A hypothetical molecular docking study on a ligand derived from this compound might yield data such as that presented in the interactive table below. This table illustrates the type of results that would be expected, including binding energies and the specific amino acid residues involved in hydrogen bonding and hydrophobic interactions.

| Ligand | Target Protein | Binding Energy (kcal/mol) | Interacting Residues (Hydrogen Bonds) | Interacting Residues (Hydrophobic) |

| Ligand A | Protein X | -8.5 | TYR 123, SER 98 | VAL 45, LEU 78 |

| Ligand B | Protein X | -7.9 | ASP 125 | ILE 50, ALA 80 |

| Ligand C | Protein Y | -9.2 | LYS 210, ASN 180 | PHE 230, TRP 150 |

Note: The data in this table is hypothetical and for illustrative purposes only, as no specific studies on this compound derivatives were found.

Predictive Modeling for Chemical Reactivity and Selectivity

Predictive modeling in chemistry utilizes computational methods to forecast the reactivity and selectivity of chemical compounds, which is crucial for understanding their behavior in biological systems and for designing synthetic pathways. Modern approaches often employ machine learning and quantum mechanics to build these predictive models. chemrxiv.orgnih.gov

For this compound and its analogs, predictive modeling could be used to understand how the electronic properties conferred by the chloro, hydrazinyl, and nitrile groups influence the molecule's reactivity. For example, computational methods can predict sites within the molecule that are most susceptible to nucleophilic or electrophilic attack, providing insights into its metabolic fate or its potential to act as a covalent inhibitor.

Quantitative Structure-Activity Relationship (QSAR) is a common predictive modeling technique. QSAR models are mathematical equations that relate the chemical structure of a compound to its biological activity. mdpi.com While no QSAR studies were found for this compound specifically, research on other heterocyclic compounds has successfully used this approach to guide the synthesis of more potent analogs. nih.gov

The development of a QSAR model for analogs of this compound would involve calculating a variety of molecular descriptors, such as electronic, steric, and hydrophobic parameters. These descriptors would then be correlated with experimentally determined biological activity to generate a predictive model.

The following interactive table showcases the types of molecular descriptors that would be calculated and used in a predictive modeling study for chemical reactivity and selectivity.

| Compound | Molecular Weight | LogP | Polar Surface Area (Ų) | Dipole Moment (Debye) |

| Analog 1 | 250.7 | 2.8 | 65.4 | 3.1 |

| Analog 2 | 264.7 | 3.1 | 68.2 | 3.5 |

| Analog 3 | 278.8 | 3.4 | 70.1 | 3.9 |

Note: The data in this table is hypothetical and for illustrative purposes only, as no specific studies on this compound analogs were found.

Further research employing these computational methodologies is necessary to elucidate the specific therapeutic potential and chemical behavior of this compound and its derivatives.

Role as a Key Intermediate in Multi-Step Organic Synthesis

The reactivity of the hydrazinyl and cyano groups, along with the influence of the chloro substituent, positions this compound as a potential key intermediate in the multi-step synthesis of complex organic molecules.

Synthesis of Complex Heterocyclic Scaffolds

Hydrazine (B178648) derivatives are fundamental precursors in the synthesis of a wide array of nitrogen-containing heterocycles. Although specific examples utilizing this compound are not readily found in the literature, the inherent reactivity of the hydrazinyl group allows for its plausible use in constructing various heterocyclic rings. For instance, condensation reactions with dicarbonyl compounds or their equivalents could lead to the formation of pyridazines, pyrazoles, or other related structures. The presence of the cyano and chloro groups on the benzonitrile core offers further opportunities for functionalization or ring annulation, potentially leading to novel and complex polycyclic heterocyclic systems.

Precursors for Pharmaceutically Relevant Core Structures (e.g., Indole (B1671886) Derivatives, Pyrimidine (B1678525) Derivatives, Quinazolinone Systems)

Many modern pharmaceuticals are based on heterocyclic core structures. The structural elements of this compound suggest its potential as a precursor to several of these important scaffolds.

Indole Derivatives: The Fischer indole synthesis is a classic and powerful method for constructing indole rings, which are prevalent in pharmaceuticals. This reaction involves the acid-catalyzed reaction of a phenylhydrazine (B124118) with an aldehyde or ketone. While no specific examples of the Fischer indole synthesis using this compound have been documented, its phenylhydrazine moiety makes it a theoretical candidate for this transformation. The reaction would likely yield a chloro- and cyano-substituted indole, a potentially valuable intermediate for further derivatization.

Pyrimidine Derivatives: Pyrimidines are another critical class of heterocycles in medicinal chemistry. General synthetic routes to pyrimidines often involve the condensation of a compound containing an N-C-N fragment with a 1,3-dicarbonyl compound or its equivalent. While direct synthesis of pyrimidines from this compound is not a standard transformation, the hydrazine group could potentially be incorporated into a larger fragment that then undergoes cyclization to form a pyrimidine ring.

Quinazolinone Systems: Quinazolinones are bicyclic heterocycles with a broad range of biological activities. One common synthetic approach involves the reaction of an anthranilic acid derivative with a suitable one-carbon synthon. Alternatively, substituted hydrazines can be utilized in the construction of the quinazolinone core. Although specific protocols starting from this compound are not described, its structure suggests potential for transformation into intermediates suitable for quinazolinone synthesis.

Coordination Chemistry: Ligand Design for Metal Complexes

The nitrogen atoms of the hydrazinyl and cyano groups in this compound can act as donor sites for metal ions, making it a potential building block for designing novel ligands and their corresponding metal complexes.

Synthesis of Hydrazone Schiff Base Ligands for Transition Metal Complexes

The condensation of the hydrazinyl group of this compound with aldehydes or ketones would lead to the formation of hydrazone Schiff base ligands. These ligands are well-known for their ability to coordinate with a variety of transition metals, forming stable complexes with interesting electronic and catalytic properties. The general structure of such a ligand would be:

| Aldehyde/Ketone Reactant | Resulting Hydrazone Schiff Base Ligand Structure |

| R-CHO (Aldehyde) | NCC₆H₃(Cl)N(H)N=CHR |

| R₂C=O (Ketone) | NCC₆H₃(Cl)N(H)N=CR₂ |

These ligands could act as bidentate or polydentate chelators, depending on the nature of the R groups and the potential involvement of the cyano nitrogen in coordination. The resulting transition metal complexes could be investigated for applications in catalysis, sensing, and materials science.

Development of Novel Amidato Divalent Lanthanide Complexes

There is a mention in the chemical literature of the potential use of this compound in the synthesis of amidato divalent lanthanide complexes. Deprotonation of the hydrazinyl group can lead to the formation of an amidato ligand, which can then coordinate to lanthanide ions. The synthesis would likely involve the reaction of this compound with a strong base followed by the addition of a divalent lanthanide salt. The resulting complexes could exhibit interesting magnetic and luminescent properties, which are characteristic of lanthanide compounds.

Materials Science Applications: Investigation of Functional Molecular Systems

The combination of a rigid aromatic core, a polar cyano group, and a reactive hydrazinyl group in this compound suggests its potential use in the development of functional molecular systems for materials science. The ability to form extended hydrogen-bonded networks through the hydrazinyl group, coupled with the potential for π-π stacking of the aromatic rings, could lead to the formation of supramolecular assemblies with interesting optical or electronic properties. Furthermore, derivatives of this compound, such as the hydrazone Schiff bases mentioned earlier, could be explored as components of liquid crystals, nonlinear optical materials, or molecular sensors. However, specific research into these applications for this compound has not been reported.

Applications in Advanced Organic and Materials Chemistry Research

Exploration of Nonlinear Optical (NLO) Properties of Derived Complexes

The quest for advanced materials with significant nonlinear optical (NLO) properties is a driving force in the development of new technologies for optical computing, data processing, and optical limiting. Organic and organometallic compounds have emerged as promising candidates due to their high NLO responses, synthetic flexibility, and the ability to tailor their properties at the molecular level. In this context, Schiff base complexes derived from hydrazone ligands have attracted considerable attention.

Recent research has explored the NLO properties of transition metal complexes derived from a Schiff base ligand closely related to this compound. Specifically, the ligand 4-(2-(5-chloro-2-hydroxybenzylidene) hydrazinyl)benzonitrile (L2), synthesized through the condensation of a substituted salicylaldehyde (B1680747) with a hydrazine (B178648) derivative, has been used to form complexes with Copper(II), Nickel(II), and Cobalt(II). nih.govacs.org These studies, combining experimental synthesis with theoretical quantum chemical calculations, have provided insights into the NLO potential of these materials. nih.gov

The investigation of these complexes has revealed promising NLO characteristics. nih.gov The NLO response in such molecules is often associated with the intramolecular charge transfer (ICT) between electron donor and acceptor groups, facilitated by a π-conjugated system. In the case of the L2 ligand and its metal complexes, the molecular structure is designed to promote such ICT.

Theoretical calculations using Density Functional Theory (DFT) have been employed to predict the NLO properties of these complexes by determining their polarizability (α) and first-order hyperpolarizability (β). nih.gov Polarizability is a measure of the ease with which the electron cloud of a molecule can be distorted by an external electric field, a fundamental property influencing NLO response.

Detailed Research Findings:

A study on the Cu(II), Ni(II), and Co(II) complexes of the hydrazone ligand 4-(2-(5-chloro-2-hydroxybenzylidene) hydrazinyl)benzonitrile provided the following theoretical insights into their NLO properties. nih.gov The calculations were performed to understand the electronic behavior and potential for NLO applications.

The synthesized compounds were characterized by various spectroscopic methods, including FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm their structures. nih.govacs.org For instance, in the ¹³C NMR spectrum of the free ligand L2, a signal corresponding to the cyano group (C≡N) was observed at 110.2 ppm, and the azomethine carbon (C=N) resonated at 157.3 ppm. nih.govacs.org Upon complexation with the metal ions, shifts in the characteristic vibrational and resonance frequencies were observed, indicating the coordination of the ligand to the metal center. nih.govacs.org

The theoretical NLO properties were assessed by calculating the molecular polarizability. The study reported a significant range in polarizability values across the synthesized ligand and its metal complexes, with the maximum polarizability reaching 835.65 atomic units (a.u.) and the minimum being 222.97 a.u. nih.gov Generally, the metal complexes exhibited higher polarizability than the free ligand, which is a positive indicator for enhanced NLO activity. nih.gov

Below is a data table summarizing the calculated polarizability values for the ligand and its metal complexes.

| Compound | Calculated Polarizability (α) in a.u. |

| Ligand (L2) | 222.97 |

| Co(II) Complex | 835.65 |

| Ni(II) Complex | Data not specified in the source |

| Cu(II) Complex | Data not specified in the source |

Note: The available literature specifies the range of polarizability values and the minimum value corresponding to the ligand, as well as the maximum value for one of the complexes, but does not provide a complete list of individual values for all complexes.

These computational findings underscore the potential of metal complexes derived from this compound scaffolds for applications in NLO materials. nih.gov The enhanced polarizability of the metal complexes compared to the free ligand suggests that the coordination of the metal ion plays a crucial role in amplifying the NLO response. nih.gov Further experimental investigations, such as Z-scan measurements, would be essential to quantify the third-order nonlinear susceptibility (χ⁽³⁾) and validate the theoretical predictions for these specific compounds.

Future Research Directions and Challenges

Development of Sustainable and Green Synthetic Routes

The traditional synthesis of hydrazinyl-substituted aromatics often involves harsh reaction conditions and the use of hazardous reagents. A primary future objective is the development of more environmentally benign and sustainable synthetic pathways to 4-Chloro-2-hydrazinylbenzonitrile. One reported method involves the reaction of 2-chloro-4-fluorobenzonitrile (B42565) with hydrazine (B178648) hydrate (B1144303) in absolute ethanol (B145695) at elevated temperatures. chemicalbook.com While effective, this process could be improved to align with green chemistry principles.

Future research in this domain will likely focus on several key strategies:

Catalytic Hydrazinolysis: Investigating the use of transition metal or organocatalysts to facilitate the nucleophilic aromatic substitution of a halogen (like fluorine or chlorine) with hydrazine under milder conditions. This could reduce energy consumption and potentially allow for the use of less hazardous solvents.

Flow Chemistry: Implementing continuous flow reactors for the synthesis of this compound can offer superior control over reaction parameters, leading to higher yields, improved safety, and easier scalability. The contained nature of flow systems also minimizes exposure to potentially hazardous intermediates.

Alternative Hydrazinating Agents: Exploring the use of safer, more stable hydrazine surrogates or protected hydrazine derivatives that can be deprotected in situ. This would mitigate the risks associated with handling highly reactive and toxic hydrazine hydrate.

Bio-catalytic Routes: While challenging, the development of enzymatic methods for the introduction of a hydrazinyl group onto an aromatic ring would represent a significant leap forward in green synthesis. This could involve engineered enzymes capable of recognizing the specific substitution pattern of the benzonitrile (B105546) precursor.

A comparative analysis of potential synthetic routes is presented in the table below:

| Synthetic Route | Precursors | Reagents & Conditions | Advantages | Challenges |

| Conventional Method | 2-Chloro-4-fluorobenzonitrile | Hydrazine hydrate, Ethanol, 80°C chemicalbook.com | High yield (approx. 92%) chemicalbook.com | Use of excess hydrazine hydrate, elevated temperature. |

| Catalytic Approach | 2,4-Dichlorobenzonitrile | Hydrazine, Catalyst (e.g., Pd-based) | Milder conditions, potentially higher atom economy. | Catalyst cost and removal, screening for optimal catalyst. |

| Flow Chemistry | 2-Chloro-4-fluorobenzonitrile | Hydrazine hydrate | Enhanced safety and control, easy scale-up. | Initial setup cost, potential for clogging. |

| Green Solvents | 2-Chloro-4-fluorobenzonitrile | Hydrazine hydrate, Green solvent (e.g., glycerol, ionic liquid) | Reduced environmental impact of the solvent. | Solvent-reagent compatibility, product isolation. |

Exploration of Novel Reactivity Patterns and Unconventional Transformations

The inherent reactivity of the hydrazinyl and cyano groups, coupled with the electronic effects of the chlorine substituent, makes this compound a versatile building block for constructing a variety of heterocyclic systems. Future research will undoubtedly focus on uncovering new reaction pathways and transformations.

Key areas of exploration include:

Fischer Indole (B1671886) Synthesis: The hydrazinyl moiety is a classic precursor for the Fischer indole synthesis. Research into the reaction of this compound with various ketones and aldehydes could lead to a diverse library of novel, substituted indoles, which are privileged scaffolds in medicinal chemistry. google.com

Pyran and Pyrazole (B372694) Annulation: The cyano group can participate in cyclization reactions. For instance, reaction with active methylene (B1212753) compounds in the presence of a base could lead to the formation of pyran or pyrazole rings fused to the benzonitrile core.

Click Chemistry and Triazole Formation: The hydrazinyl group can be a precursor to an azide, which can then participate in copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions to form triazoles. This approach would allow for the modular construction of complex molecules.

Metal-Catalyzed Cross-Coupling Reactions: The chloro substituent provides a handle for various transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination reactions. This would enable the introduction of a wide range of substituents at the 4-position, further diversifying the chemical space accessible from this starting material.

Integration of Advanced Computational Methodologies for Predictive Design

Computational chemistry offers powerful tools to guide and accelerate the discovery of new reactions and molecules. For this compound, in silico methods can be instrumental in several ways:

Reaction Mechanism Elucidation: Density Functional Theory (DFT) calculations can be employed to model the reaction pathways of proposed transformations, predict transition states, and understand the influence of the substituents on the reactivity of the molecule. This can help in optimizing reaction conditions and predicting potential side products.

Virtual Screening for Bioactivity: By modeling the three-dimensional structure of this compound and its potential derivatives, it is possible to perform virtual screening against the binding sites of various biological targets, such as enzymes and receptors. nih.gov This can prioritize the synthesis of compounds with a higher probability of exhibiting desired biological activity.

Prediction of Physicochemical Properties: Quantitative Structure-Property Relationship (QSPR) models can be developed to predict key properties of novel derivatives, such as solubility, lipophilicity, and metabolic stability, which are crucial for drug development.

Strategic Design of Complex Architectures for Emerging Chemical Applications

The unique combination of functional groups in this compound makes it an attractive starting material for the synthesis of complex molecular architectures with potential applications in materials science and medicinal chemistry.

Future design strategies could focus on:

Synthesis of Macrocycles and Cages: The bifunctional nature of the molecule could be exploited in multicomponent reactions or sequential transformations to construct macrocyclic structures or even three-dimensional molecular cages. These architectures could have applications in host-guest chemistry, sensing, and catalysis.

Development of Covalent Organic Frameworks (COFs): The rigid aromatic core and reactive functional groups could be utilized in the bottom-up synthesis of porous crystalline materials known as COFs. These materials have potential applications in gas storage, separation, and heterogeneous catalysis.

Design of Novel Kinase Inhibitors: The quinazoline (B50416) scaffold, which can be synthesized from related chloro-hydrazinyl precursors, is a known pharmacophore for kinase inhibitors used in cancer therapy. nih.gov this compound could serve as a key intermediate in the synthesis of novel kinase inhibitors targeting pathways implicated in various diseases. Hydrazone derivatives, in general, have shown a wide range of biological activities, including antitumoral properties. nih.gov

The strategic derivatization of this compound, guided by computational insights and an understanding of its reactivity, holds the promise of yielding novel molecules with tailored properties for a wide array of scientific and technological applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.